molecular formula C18H19NO2 B5754494 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide

3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide

Cat. No. B5754494
M. Wt: 281.3 g/mol
InChI Key: PGSPNWWOMODBRL-MDWZMJQESA-N
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Description

3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as EMA, is a chemical compound that has gained significant attention in the field of scientific research. EMA is a derivative of acrylamide, which is widely used in industries such as paper, textile, and cosmetic manufacturing. EMA has been studied extensively due to its potential applications in various biological and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of oxidative stress in cells. It has also been found to inhibit the activity of inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations. It is highly reactive and can cause skin and eye irritation. Therefore, it should be handled with care. This compound is also expensive, which can limit its use in large-scale experiments.

Future Directions

3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has a promising future in various fields of research. Some of the future directions for this compound include its use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. This compound can also be studied for its use as a biosensor for the detection of various biomolecules. The development of new methods for the synthesis of this compound can also be explored to reduce its cost and increase its availability for research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in drug discovery, cancer research, and material science. The mechanism of action of this compound is not fully understood, but it has been found to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. The future directions for this compound include its use in the development of new drugs, biosensors, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide involves the reaction between 4-methylphenylamine and 4-ethoxyphenyl isocyanate followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(4-methylphenyl)acrylamide has been studied for its potential applications in various fields such as drug discovery, cancer research, and material science. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. This compound has also been studied for its application in the development of biosensors and electronic devices.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-21-17-11-6-15(7-12-17)8-13-18(20)19-16-9-4-14(2)5-10-16/h4-13H,3H2,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSPNWWOMODBRL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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